molecular formula C13H19N3O B2375044 N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide CAS No. 2411277-25-1

N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide

Cat. No.: B2375044
CAS No.: 2411277-25-1
M. Wt: 233.315
InChI Key: ZNWLXPVNEZLTEW-UHFFFAOYSA-N
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Description

N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide is a complex organic compound that features a pyridine ring, an amide group, and an aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide typically involves the reaction of 2-bromo-N-methylpyridine with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a pyridine ring and an amide group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-4-13(17)15-9-10-16(3)11(2)12-7-5-6-8-14-12/h4-8,11H,1,9-10H2,2-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLXPVNEZLTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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